Hydroxyritonavir (M2)

Drug Metabolism CYP450 Phenotyping Ritonavir Metabolism

Hydroxyritonavir (M2), also designated as ritonavir metabolite M2 or USP impurity E, is the major oxidative metabolite of the HIV-1 protease inhibitor ritonavir. The compound (CAS 176655-56-4; molecular formula C₃₇H₄₈N₆O₆S₂; MW 736.94) is formed via hydroxylation at the methine carbon of the terminal isopropyl moiety of ritonavir.

Molecular Formula C37H48N6O6S2
Molecular Weight 736.9 g/mol
Cat. No. B13392158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyritonavir (M2)
Molecular FormulaC37H48N6O6S2
Molecular Weight736.9 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)N(C)CC4=CSC(=N4)C(C)(C)O
InChIInChI=1S/C37H48N6O6S2/c1-24(2)32(42-35(46)43(5)20-28-22-50-34(40-28)37(3,4)48)33(45)39-27(16-25-12-8-6-9-13-25)18-31(44)30(17-26-14-10-7-11-15-26)41-36(47)49-21-29-19-38-23-51-29/h6-15,19,22-24,27,30-32,44,48H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)
InChIKeyCLEDZMPJHBBTNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxyritonavir (M2) for Analytical & Metabolic Research: A Definitive Procurement Guide


Hydroxyritonavir (M2), also designated as ritonavir metabolite M2 or USP impurity E, is the major oxidative metabolite of the HIV-1 protease inhibitor ritonavir [1]. The compound (CAS 176655-56-4; molecular formula C₃₇H₄₈N₆O₆S₂; MW 736.94) is formed via hydroxylation at the methine carbon of the terminal isopropyl moiety of ritonavir [1]. M2 is the only ritonavir metabolite detectable in human plasma and accounts for 30.4% of the total dose recovered in human excreta over six days [1]. Unlike the parent drug, M2 formation uniquely involves both CYP3A and CYP2D6 enzymes, distinguishing it from co-metabolites M1 and M11 that are primarily CYP3A-dependent [2].

Why Hydroxyritonavir (M2) Cannot Be Replaced by Ritonavir or Other In-Class Metabolites in Analytical & Metabolic Research


Generic substitution with the parent compound ritonavir or co-eluting metabolites M1 and M11 is scientifically invalid when the experimental objective requires M2-specific quantification, metabolic pathway tracing, or CYP2D6 phenotyping. M2 is the only metabolite present in human plasma, making it an irreplaceable biomarker for ritonavir metabolism studies [1]. Its formation uniquely depends on both CYP3A and CYP2D6, whereas M1 and M11 are formed almost exclusively via CYP3A [2]. Consequently, M2 serves as a differential probe for CYP2D6 activity, a feature not shared by any other ritonavir metabolite. Furthermore, although M2 retains antiviral activity similar to ritonavir, its systemic exposure (AUC) is only approximately 3% of that of the parent drug, meaning it cannot serve as a functional substitute in pharmacodynamic assays [3].

Hydroxyritonavir (M2) Quantitative Differentiation: Head-to-Head Evidence vs. Comparators


Dual CYP Enzyme Origin: M2 Requires Both CYP3A and CYP2D6, Unlike M1 and M11

In human liver microsomes, the formation of M2 is mediated by both CYP3A and CYP2D6, whereas the formation of M1 and M11 is predominantly CYP3A-dependent [1]. This dual-enzyme dependency makes M2 a uniquely informative biomarker for CYP2D6 activity in ritonavir metabolism studies. In contrast, M1 and M11 cannot serve this purpose as they are formed almost exclusively via CYP3A [1].

Drug Metabolism CYP450 Phenotyping Ritonavir Metabolism

Sole Metabolite Detectable in Human Plasma: M2 vs. M1, M11, and All Other Ritonavir Metabolites

After a single 600 mg oral dose of [¹⁴C]ritonavir in humans, M-2 was the only metabolite present in human plasma; all other metabolites (including M1 and M11) were undetectable in the systemic circulation [1]. This absolute qualitative distinction positions M2 as the exclusive circulating metabolite biomarker for ritonavir-treated patients.

Therapeutic Drug Monitoring Bioanalysis Pharmacokinetics

Quantitative Excretion Profile: M2 Represents 30.4% of Total Recovered Dose vs. Other Metabolites

M-2 accounted for 30.4% of the total [¹⁴C]ritonavir dose recovered in human excreta (feces plus urine) over six days post-dose, making it the single most abundant metabolite identified [1]. The remaining ~69.6% of recovered radioactivity was distributed among unchanged parent drug (33.8% in feces, 3.5% in urine) and other minor metabolites [1][2].

Mass Balance Drug Disposition Metabolite Profiling

Systemic Exposure Deficit: M2 AUC Is Approximately 3% of Parent Ritonavir AUC

Despite retaining antiviral activity comparable to the parent drug, the plasma exposure of M2 is quantitatively negligible relative to ritonavir. The AUC of the M-2 metabolite is approximately 3% of the AUC of the parent compound [1]. This explains why ritonavir metabolites, including M2, are considered unlikely to contribute meaningfully to the in vivo antiviral effect, as noted in clinical pharmacokinetics reviews [2].

Pharmacokinetics AUC Comparison Metabolite Exposure

Selective Retention of Antiviral Activity: M2 vs. Other Ritonavir Metabolites

Among the identified ritonavir metabolites, M2 is specifically noted to retain antiviral activity similar to that of the parent drug, whereas other metabolites (M1, M11, and additional oxidative products) do not [1][2]. The Norvir prescribing information explicitly states that M-2 'has antiviral activity similar to that of parent drug' [1]. This differential retention of pharmacological activity, combined with its low systemic exposure, makes M2 a valuable tool compound for structure-activity relationship studies of the ritonavir pharmacophore.

Antiviral Activity Structure-Activity Relationship HIV Protease Inhibition

CYP3A4 Inhibition Structure-Activity: Hydroxylation at the Terminal Isopropyl Moiety Alters Inhibitory Potency Relative to Parent Ritonavir

Ritonavir is a potent CYP3A4 inhibitor (IC₅₀ = 0.07-0.14 μM for nifedipine oxidation and terfenadine hydroxylation; Ki = 0.019 μM for testosterone 6β-hydroxylation) [1][2]. Structure-activity studies of ritonavir analogs have demonstrated that modifications to the terminal isopropyl-thiazole moiety significantly impact CYP3A4 binding affinity and inhibitory potency [3]. The hydroxylation that generates M2 occurs precisely at the methine carbon of this terminal isopropyl moiety [4], a modification expected to alter CYP3A4 inhibition potency based on class-level SAR principles. Although no direct IC₅₀ value for isolated M2 CYP3A4 inhibition has been published, desoxyritonavir analogs with modifications at this position exhibit altered Ks and IC₅₀ values compared to ritonavir [3].

CYP3A4 Inhibition Pharmacoenhancement SAR

Hydroxyritonavir (M2): High-Impact Application Scenarios for Research and Analytical Procurement


CYP2D6 Phenotyping and Drug-Drug Interaction Studies Using M2 as a Differential Biomarker

Because M2 formation uniquely requires both CYP3A and CYP2D6, while M1 and M11 depend only on CYP3A, M2 serves as a differential biomarker for CYP2D6 activity. Research groups investigating CYP2D6-mediated drug interactions or pharmacogenetic variability in ritonavir metabolism require authentic M2 reference standard for targeted LC-MS/MS quantification. The dual-enzyme origin of M2 means that alterations in M2/M1 or M2/M11 ratios reflect CYP2D6 activity changes independently of CYP3A fluctuations [5]. This application is directly supported by the evidence that M2 formation is CYP2D6-dependent [5].

Regulatory Metabolite Identification and Mass Balance Studies for ANDA/NDA Submissions

M2 accounts for 30.4% of the total ritonavir dose recovered in human excreta and is the only metabolite detectable in human plasma [5][6]. Regulatory guidelines (FDA MIST, ICH M3) require identification and quantification of metabolites exceeding 10% of total drug-related exposure. M2 therefore represents a mandatory analytical target for any ritonavir-containing product under regulatory review. Procurement of high-purity M2 reference material is non-negotiable for generating compliant metabolite profiling data in ANDA or NDA submissions [5].

Structure-Activity Relationship Studies of HIV Protease Inhibition and CYP3A4 Pharmacoenhancement

M2 retains HIV protease inhibitory activity comparable to ritonavir, making it a critical tool compound for dissecting which structural features of the ritonavir scaffold drive antiviral activity vs. CYP3A4 inhibition [5]. The hydroxylation at the terminal isopropyl methine distinguishes M2 from both parent ritonavir and deoxy-analogs, enabling SAR studies that probe the role of this moiety in CYP3A4 binding. Research groups developing next-generation pharmacoenhancers with reduced off-target CYP inhibition can use M2 to benchmark the impact of metabolic hydroxylation on target selectivity [6].

Pharmaceutical Impurity Profiling and Quality Control for Ritonavir API and Finished Dosage Forms

Hydroxyritonavir is designated as Ritonavir Impurity E (EP) and Hydroxyritonavir (USP Impurity) [5]. Pharmacopoeial monographs require control of specified impurities, and M2 reference standard is essential for HPLC/LC-MS method validation, system suitability testing, and quantitative impurity determination in ritonavir API batches. The absence of M2 reference material would render impurity profiling non-compliant with ICH Q3A guidelines for the ritonavir drug substance [5].

Quote Request

Request a Quote for Hydroxyritonavir (M2)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.